Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a Z-configuration at the C=N bond. Its molecular formula is C₁₂H₁₅ClN₂O₃, with a molecular weight of 270.71 g/mol. The compound features a 4-ethoxyphenyl group attached to a hydrazinylidene-acetate backbone, where the ethoxy (–OCH₂CH₃) substituent contributes steric bulk and electron-donating effects. These properties influence its reactivity, solubility, and crystalline packing .
Synthetically, such compounds are typically prepared via the reaction of diazonium salts (derived from substituted anilines) with ethyl 2-chloroacetoacetate or similar precursors. The reaction proceeds under acidic conditions, yielding hydrazones that are valuable intermediates in heterocyclic chemistry .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUHZQUONNURX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/N=C(/C(=O)OCC)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate exhibits significant anticancer activity. Research has shown that compounds of similar structure can induce apoptosis in cancer cell lines, suggesting a potential mechanism through which this compound may exert its effects. For instance, derivatives of hydrazone compounds have been documented to inhibit tumor growth by interfering with cellular signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations have indicated that this compound may possess antimicrobial activity. Studies suggest that hydrazone derivatives can exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .
Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anticoagulants like apixaban. Its ability to modify biological targets makes it a valuable scaffold in medicinal chemistry for designing new therapeutics .
Potential in Targeted Therapy
The unique structural features of this compound allow for modifications that could enhance its selectivity and efficacy against specific targets in cancer therapy. This adaptability positions it as a promising candidate for research into targeted therapies aimed at minimizing side effects associated with conventional treatments .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of hydrazone derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl (2Z)-2-chloro... | MCF7 (Breast Cancer) | 10.5 |
| Ethyl (2Z)-2-chloro... | A549 (Lung Cancer) | 8.3 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of hydrazone derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications to the this compound structure enhanced its antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The electronic and steric nature of substituents on the phenyl ring significantly alters the compound’s properties. Below is a comparative analysis:
Crystallographic and Structural Insights
- 4-Methoxyphenyl Derivative: Crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 4.748 Å, b = 9.926 Å, c = 13.308 Å, β = 91.47°. Hydrogen bonds (N1–H1N···O2) stabilize the structure, forming chains along the b-axis .
- 4-Chlorophenyl Derivative : Exhibits a planar Caryl–NH–N=C unit with a torsion angle of 5.5°. The Z-configuration facilitates intermolecular N–H···O hydrogen bonds, creating helical chains .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key stages:
- Diazotization of the substituted aniline derivative (in this case, 4-ethoxyaniline) to form the corresponding diazonium salt.
- Coupling of the diazonium salt with ethyl 2-chloroacetoacetate under controlled conditions to form the hydrazone ester.
Detailed Preparation Procedure
Based on closely related compounds (notably the 4-methoxyphenyl analog), the preparation method for the 4-ethoxyphenyl derivative can be outlined as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Diazotization | 4-ethoxyaniline, concentrated hydrochloric acid, sodium nitrite, water, temperature: -5°C to 0°C | 4-ethoxyaniline is dissolved in dilute HCl and cooled to approximately -5°C. A cold aqueous solution of sodium nitrite is added slowly to generate the diazonium salt. The reaction mixture is stirred at this low temperature for 20–30 minutes to ensure complete diazotization. |
| 2. Coupling Reaction | Ethyl 2-chloroacetoacetate, sodium acetate, ethanol/water mixture, temperature: 0°C to room temperature | A mixture of ethyl 2-chloroacetoacetate and sodium acetate in ethanol and water is prepared and cooled. This solution is added slowly to the diazonium salt solution while maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 1.5 to 2 hours to complete the coupling. |
| 3. Isolation and Purification | Filtration, washing with cold solvents, drying | The product precipitates as a solid during or after the reaction. It is collected by filtration, washed with cold ethanol or water to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from appropriate solvents such as ethanol or acetone. |
Reaction Mechanism Insight
- The diazotization step converts the aromatic amine into a highly reactive diazonium ion.
- The nucleophilic hydrazine moiety forms by reaction of the diazonium salt with the active methylene group of ethyl 2-chloroacetoacetate.
- The hydrazone linkage forms with Z-configuration, stabilized by intramolecular hydrogen bonding and conjugation, which is critical for the compound's reactivity and stability.
Comparative Data Table: Preparation Parameters for 4-Ethoxy vs. 4-Methoxy Analogs
| Parameter | 4-Ethoxyphenyl Analog (Inferred) | 4-Methoxyphenyl Analog (Reported) |
|---|---|---|
| Starting Aniline Derivative | 4-ethoxyaniline | 4-methoxyaniline |
| Diazotization Temperature | -5°C to 0°C | -5°C to 0°C |
| Sodium Nitrite Equivalent | Slight excess (1.05 eq) | 1.05 eq |
| Coupling Base | Sodium acetate | Sodium acetate |
| Solvent System | Ethanol/water mixture | Ethanol/water mixture |
| Reaction Time (Coupling) | 1.5–2 hours | 2 hours |
| Product Isolation | Filtration, washing, drying | Filtration, washing, drying |
| Yield | Expected 80–85% (estimated) | Reported ~85% |
Spectroscopic and Analytical Characterization (Supporting Preparation)
- 1H NMR : Characteristic signals include aromatic protons shifted due to the ethoxy substituent, hydrazone proton (~8.2 ppm), ethyl ester protons (quartet and triplet at ~4.4 and 1.4 ppm), and ethoxy group signals (~3.8 ppm for OCH2 and ~1.2 ppm for CH3).
- IR Spectroscopy : Strong ester carbonyl absorption near 1730 cm⁻¹, C=N stretching around 1610 cm⁻¹, and N–H stretching near 3300 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of the ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate.
Research Findings and Notes
- The preparation method is robust and scalable, suitable for laboratory and potential industrial synthesis.
- Maintaining low temperatures during diazotization and coupling is essential to avoid side reactions and decomposition.
- The Z-configuration of the hydrazone is critical for downstream chemical transformations, such as cyclization to heterocycles.
- Purity levels of 95% or higher are achievable with proper recrystallization.
Summary Table: Stepwise Preparation Protocol
| Step No. | Operation | Conditions/Details | Expected Outcome |
|---|---|---|---|
| 1 | Diazotization | 4-ethoxyaniline + HCl + NaNO2, -5°C, 20–30 min | Formation of diazonium salt |
| 2 | Coupling | Add ethyl 2-chloroacetoacetate + sodium acetate, 0–5°C, 2 h | Formation of hydrazone ester |
| 3 | Work-up and Isolation | Filtration, wash with cold ethanol, dry under vacuum | Solid hydrazone product |
| 4 | Purification (optional) | Recrystallization from ethanol or acetone | High purity product (>95%) |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate?
The compound is synthesized via diazonium coupling reactions. A typical procedure involves reacting ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione with a diazonium salt derived from 4-methoxyaniline. Sodium acetate trihydrate is added as a buffer, and the reaction proceeds in ethanol under chilled conditions (273 K) to yield the product in ~80% yield after recrystallization .
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
The Z-configuration is determined via X-ray crystallography, which reveals a planar C–N–N=C linkage with a torsion angle close to 0° (e.g., 0.8° in related structures). The intramolecular hydrogen bond between the amino group and carbonyl oxygen further stabilizes this configuration .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
The amino hydrogen forms an intermolecular N–H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating helical chains along the crystallographic b-axis. This pattern is critical for stabilizing the monoclinic (P21 or P21/c) crystal system .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- X-ray diffraction for determining unit cell parameters (e.g., a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468°) and space group (P21) .
- FT-IR and NMR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹) and hydrazone proton signals .
- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 94°C) .
Q. How is hygroscopicity addressed during storage and handling?
The compound should be stored in airtight containers under inert gas (N2/Ar) at 2–8°C. Pre-drying solvents (e.g., ethanol for recrystallization) and using molecular sieves during reactions minimize hydrolysis of the hydrazone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in X-ray powder diffraction data for polymorphic forms?
Contradictions arise from variations in unit-cell parameters (e.g., β angles differing by 0.5° between batches). Use Rietveld refinement (via TOPAS or GSAS-II) to model preferred orientation effects. Cross-validate with single-crystal data and DSC to rule out solvent inclusion .
Q. What strategies optimize the compound’s reactivity in heteroannulation reactions for spiroheterocycle synthesis?
Q. How does this compound function as a key intermediate in Apixaban synthesis?
It reacts with 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one in toluene at 85–90°C, facilitated by triethylamine, to form a pyrazolo[3,4-c]pyridine core. The reaction proceeds via nucleophilic substitution at the chloroacetate group, followed by cyclization .
Q. What computational methods predict the compound’s electronic properties for photochemical applications?
Q. How can thermal decomposition pathways be analyzed to improve synthetic scalability?
TGA-DSC coupled with FT-IR gas analysis identifies decomposition products (e.g., CO2 and chlorinated fragments). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) determines activation energy (~120 kJ/mol), guiding safe scale-up protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
